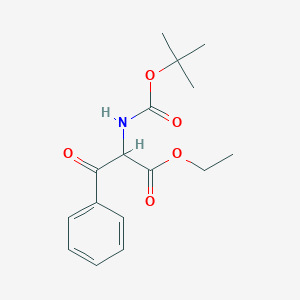

2-叔丁氧羰基氨基-3-氧代-3-苯基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

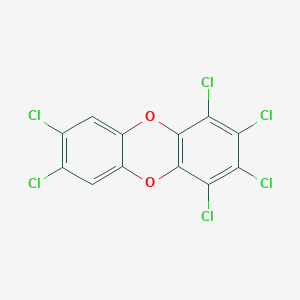

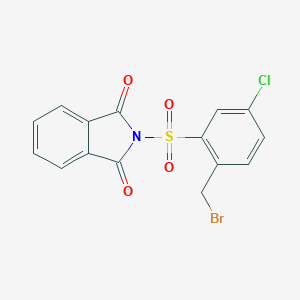

The compound "2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester" is a chemical of interest in various synthetic and medicinal chemistry applications. It is related to tert-butyl esters, which are known for their utility in organic synthesis, particularly in the protection of amino groups during peptide synthesis and as intermediates in the production of pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl esters often involves the use of tert-butyl cations as chain transfer agents in copolymerization reactions, as demonstrated in the synthesis of copolymers from vinyl ether and oxirane . Additionally, the synthesis of tert-butyl esters can be achieved through multistep processes, starting from commercially available precursors, as shown in the preparation of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate . The stereoselective synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has been optimized to provide good yields and purity, indicating the importance of controlling reaction conditions for desired outcomes .

Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by spectroscopic methods such as IR, UV, 1H-NMR, and 13C-NMR spectroscopy. These techniques help elucidate the conformation and electronic structure of the compounds . The influence of substituents on the spectroscopic characteristics and conformations of tert-butyl esters is significant, as it can affect the physical and chemical properties of the molecules .

Chemical Reactions Analysis

Tert-butyl esters participate in various chemical reactions, including alkylation, which is a key step in the synthesis of orthogonally protected boronic acid analogs of amino acids . The reactivity of tert-butyl esters is influenced by the substituents attached to the carbonyl group, which can affect the efficiency of chain transfer reactions . The tert-butyl group itself is important for the chain transfer process, as it can be liberated as a cation during copolymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are closely related to their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can influence the solubility and reactivity of the esters. The esters' ability to form dimers via hydrogen bridges, as seen in the tert-butylaminomethyl(mesityl)phosphinic acid ester and its zinc dichloride complex, is an example of how molecular interactions can affect the physical state and reactivity of these compounds . The electronic structure, as determined by theoretical quantum chemical calculations, supports the experimental optical properties and provides insight into the reactivity of these molecules .

科学研究应用

有机合成应用

一项研究展示了类似化合物在氨基酸和肽合成中的应用,突出了其在构建复杂有机分子中的相关性。例如,(S)-3-(叔丁氧羰基氨基)-4-苯基丁酸的合成展示了该化合物在生产肽合成中使用的氨基酸衍生物中的用途 (Linder、Steurer 和 Podlech,2003)。

药物化学应用

在药物化学中,这些化合物作为药物分子合成的构建模块。涉及类似叔丁酸酯的螺环吲哚内酯的合成和表征,强调了该化合物在开发潜在治疗剂中的作用 (Hodges、Wang 和 Riley,2004)。

材料科学应用

利用叔丁酸酯制备具有刚性烃内芯的新型树状大分子,强调了该化合物在创造新材料中的应用,这些材料在纳米技术和材料科学中具有潜在用途 (Pesak、Moore 和 Wheat,1997)。

催化和合成方法

对包括与目标化合物相关的对映纯衍生物在内的定向氢化的研究,提供了对选择性催化过程开发的见解,而选择性催化过程对于生产手性分子至关重要,手性分子是现代药物合成的基石 (Smith 等人,2001)。

安全和危害

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

属性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPJXQCIYYLQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450225 |

Source

|

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester | |

CAS RN |

151870-52-9 |

Source

|

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

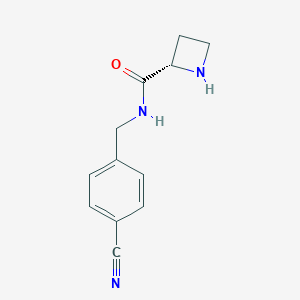

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)